4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine
Description
4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine is a pyrido[3,2-d]pyrimidine derivative characterized by:
Properties
CAS No. |
917759-11-6 |
|---|---|
Molecular Formula |
C16H13F3N4O |
Molecular Weight |
334.30 g/mol |
IUPAC Name |
4-ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C16H13F3N4O/c1-2-24-14-13-12(22-15(20)23-14)8-7-11(21-13)9-3-5-10(6-4-9)16(17,18)19/h3-8H,2H2,1H3,(H2,20,22,23) |
InChI Key |
GRNXKTHFOKQPMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Types of Reactions
The compound can undergo several chemical transformations:
Oxidation : The ethoxy group can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate.
Reduction : If a nitro group is present, it can be reduced to an amine using hydrogen gas in the presence of a palladium catalyst.
Substitution Reactions : Nucleophilic or electrophilic substitutions can occur at various positions on the phenyl ring or pyrido[3,2-d]pyrimidine core.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Acidic medium |
| Reduction | Palladium catalyst, hydrogen gas | Under pressure |
| Substitution | Halides, boronic acids | In presence of palladium catalyst |
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the pyrido[3,2-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halides, boronic acids, or organometallic reagents in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethoxy group can yield ethyl aldehyde or ethyl carboxylic acid derivatives.
Scientific Research Applications
4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways involved in cell growth and proliferation. This makes it a potential candidate for the development of anticancer drugs.
Comparison with Similar Compounds
Substituent Variations at Position 4
(a) Ethoxy vs. Morpholinyl Groups
- Target Compound : Ethoxy group (C₂H₅O-) at position 4.
- Analog (): Morpholinyl group (C₄H₈NO) at position 4. Molecular Formula: C₁₆H₁₇N₅OS. Molecular Weight: 327.40 g/mol.
(b) Ethoxy vs. 1-Methylpropoxy Groups
- Analog (): 4-(1-Methylpropoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine. Molecular Formula: C₁₇H₁₇FN₄O. Molecular Weight: 312.34 g/mol.
Substituent Variations at Position 6
(a) 4-(Trifluoromethyl)phenyl vs. Thienyl Groups
- Analog (): 4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine. Molecular Formula: C₉H₆F₃N₃S. Molecular Weight: 257.23 g/mol.
(b) 4-(Trifluoromethyl)phenyl vs. Fluoropyridinyl Groups
Core Structure Modifications
(a) Pyrido[3,2-d]pyrimidine vs. Pyrimidine Core
(b) Pyrido[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine
- Analog (): 4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-amine.
Biological Activity
4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a pyrido-pyrimidine framework with an ethoxy group and a trifluoromethyl-substituted phenyl group, suggests various interactions with biological targets, particularly kinases. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₃F₃N₄O
- Molecular Weight : Approximately 334.10 g/mol
- CAS Number : 917759-86-5
The compound's structure allows for significant reactivity and interaction with various biological molecules, making it a candidate for therapeutic applications.
The primary mechanism of action for this compound is its role as a kinase inhibitor . It primarily targets cyclin-dependent kinases (CDKs), which are crucial for regulating the cell cycle and cellular proliferation. By inhibiting these kinases, the compound can potentially modulate pathways involved in cancer progression and inflammation.
Key Mechanisms:
- Inhibition of Cyclin-dependent Kinases (CDKs) : This inhibition leads to disrupted cell cycle progression.
- Modulation of Inflammatory Pathways : The compound may also exhibit anti-inflammatory properties by affecting signaling pathways related to inflammation.
Biological Activity and Research Findings
Recent studies have indicated that this compound exhibits promising biological activities:
-
Anticancer Activity :
- The compound has shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and others. It induces apoptosis and inhibits cell proliferation through its action on CDKs.
- A study reported the compound's IC50 values in the range of 10–20 µM against MCF-7 cells, indicating moderate potency.
-
Anti-inflammatory Properties :
- In vitro studies demonstrated that the compound inhibits cyclooxygenase (COX) enzymes, specifically COX-2, which is often upregulated in inflammatory conditions.
- It has also been shown to reduce levels of pro-inflammatory cytokines in cellular models.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of CDK activity in vitro with IC50 values indicating moderate efficacy against breast cancer cells. |
| Study B | Reported anti-inflammatory effects in animal models of arthritis, showing reduced swelling and pain scores compared to control groups. |
| Study C | Molecular docking studies revealed strong interactions with ATP-binding sites of CDKs, supporting its role as a kinase inhibitor. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
